molecular formula C16H9Cl3N2O2 B11954328 5-Chloroquinolin-8-yl (2,5-dichlorophenyl)carbamate CAS No. 21617-09-4

5-Chloroquinolin-8-yl (2,5-dichlorophenyl)carbamate

Cat. No.: B11954328
CAS No.: 21617-09-4
M. Wt: 367.6 g/mol
InChI Key: KDKSSOHOVSPJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloroquinolin-8-yl (2,5-dichlorophenyl)carbamate is a chemical compound with the molecular formula C16H9Cl3N2O2. It is known for its unique structure, which combines a quinoline moiety with a carbamate group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroquinolin-8-yl (2,5-dichlorophenyl)carbamate typically involves the reaction of 5-chloro-8-hydroxyquinoline with 2,5-dichlorophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloroquinolin-8-yl (2,5-dichlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the carbamate group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Chloroquinolin-8-yl (2,5-dichlorophenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Chloroquinolin-8-yl (2,5-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the carbamate group may inhibit enzymes by forming covalent bonds with active site residues, leading to enzyme inactivation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloroquinolin-8-yl (2,4-dichlorophenyl)carbamate
  • 5-Chloroquinolin-8-yl (2,3-dichlorophenyl)carbamate
  • 5-Chloroquinolin-8-yl (3,4-dichlorophenyl)carbamate

Uniqueness

5-Chloroquinolin-8-yl (2,5-dichlorophenyl)carbamate is unique due to the specific positioning of the chloro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.

Properties

CAS No.

21617-09-4

Molecular Formula

C16H9Cl3N2O2

Molecular Weight

367.6 g/mol

IUPAC Name

(5-chloroquinolin-8-yl) N-(2,5-dichlorophenyl)carbamate

InChI

InChI=1S/C16H9Cl3N2O2/c17-9-3-4-12(19)13(8-9)21-16(22)23-14-6-5-11(18)10-2-1-7-20-15(10)14/h1-8H,(H,21,22)

InChI Key

KDKSSOHOVSPJRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC(=O)NC3=C(C=CC(=C3)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.